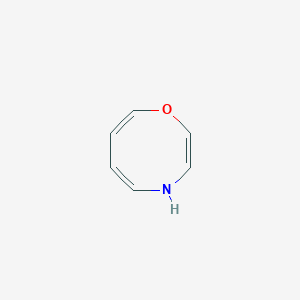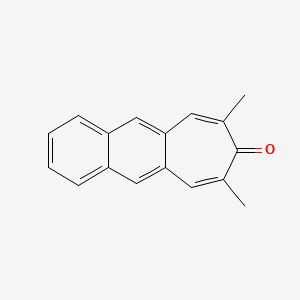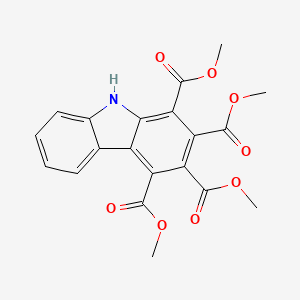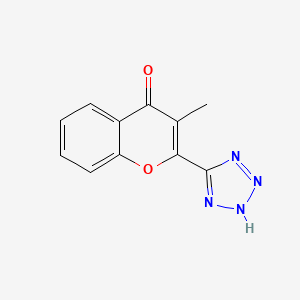
4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: A similar compound with a methyl group at the 2-position instead of the 3-position.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: A compound with additional hydroxyl and methoxy groups, providing different chemical properties.
4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-: A compound with a benzodioxol group, offering unique reactivity.
Uniqueness
4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- is unique due to its specific structural features, such as the combination of a benzopyran ring with a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
33544-10-4 |
|---|---|
Formule moléculaire |
C11H8N4O2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
3-methyl-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O2/c1-6-9(16)7-4-2-3-5-8(7)17-10(6)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15) |
Clé InChI |
ZKNBEVSECMLVAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C2C1=O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


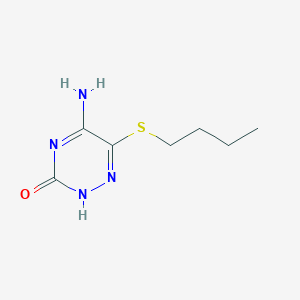



![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
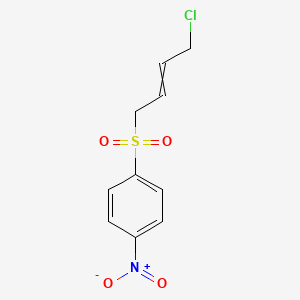

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
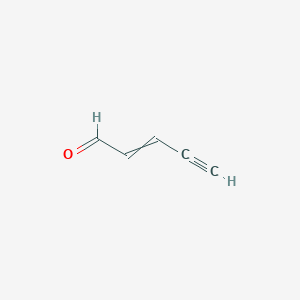
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
